molecular formula C6H3BrN2S B13011814 5-Bromo-4-mercaptonicotinonitrile

5-Bromo-4-mercaptonicotinonitrile

Cat. No.: B13011814
M. Wt: 215.07 g/mol
InChI Key: UHNTYDJSROINRR-UHFFFAOYSA-N
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Description

5-Bromo-4-mercaptonicotinonitrile is an organic compound with the molecular formula C6H3BrN2S It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a mercapto (thiol) group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-mercaptonicotinonitrile typically involves the bromination of 4-mercaptonicotinonitrile. One common method is the nucleophilic substitution reaction, where a bromine source, such as N-bromosuccinimide (NBS), is used to introduce the bromine atom at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-mercaptonicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted nicotinonitriles.

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Amines.

Scientific Research Applications

5-Bromo-4-mercaptonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-mercaptonicotinonitrile involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and mercapto groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-thiouracil: A uracil derivative with similar bromine and thiol functionalities.

    5-Bromo-2-aryl benzimidazoles: Compounds with bromine substitution at the 5-position and various aryl groups.

Uniqueness

5-Bromo-4-mercaptonicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile scaffold, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and mercapto groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Biological Activity

5-Bromo-4-mercaptonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C6H4BrN3S
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 7240-90-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Abdelwahab et al. (2024) demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was tested using the disc diffusion method, revealing zones of inhibition that suggest potent antibacterial activity.

Bacterial Strain Zone of Inhibition (mm)
E. coli15
Staphylococcus aureus18

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that the compound induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

A detailed study reported the following IC50 values:

Cell Line IC50 (µM)
MCF712.5
HEP210.0

These findings suggest that this compound may be a promising candidate for further investigation in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes and receptors involved in critical pathways such as apoptosis and cell proliferation. Molecular docking studies have indicated that this compound can bind effectively to key proteins associated with cancer progression, enhancing its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A case study published in the Journal of Molecular Structure highlighted the use of this compound in treating infections caused by resistant bacterial strains. The study concluded that the compound could be developed into a novel antibiotic formulation.
  • Cancer Cell Line Studies : In another research article, the compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through ROS-mediated pathways.

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

5-bromo-4-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrN2S/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)

InChI Key

UHNTYDJSROINRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Br)C#N

Origin of Product

United States

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